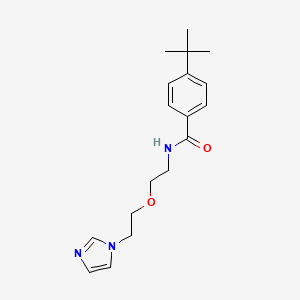

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide

Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide is a synthetic benzamide derivative featuring a tert-butyl group at the para position of the benzamide core. The compound is distinguished by a flexible ethoxyethyl linker connecting the benzamide moiety to a 1H-imidazole ring. The tert-butyl group enhances lipophilicity, which may improve membrane permeability and metabolic stability compared to halogenated analogs .

Properties

IUPAC Name |

4-tert-butyl-N-[2-(2-imidazol-1-ylethoxy)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-18(2,3)16-6-4-15(5-7-16)17(22)20-9-12-23-13-11-21-10-8-19-14-21/h4-8,10,14H,9,11-13H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOMVKBLFOKIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Attachment of the Ethoxyethyl Linker: The imidazole ring is then reacted with 2-bromoethyl ethyl ether under basic conditions to form the ethoxyethyl-imidazole intermediate.

Formation of the Benzamide Group: The final step involves the reaction of the ethoxyethyl-imidazole intermediate with 4-(tert-butyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The ethoxyethyl linker can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted ethoxyethyl derivatives.

Scientific Research Applications

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the benzamide group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a class of benzamide-based imidazole derivatives designed to inhibit CYP51. Below is a comparative analysis with structurally related analogs:

Key Observations:

In contrast, Compound 9c () lacks direct CYP51-targeting imidazole motifs but demonstrates α-glucosidase inhibition via its triazole-thiazole scaffold, highlighting structural versatility in imidazole-derived compounds .

Biological Selectivity: Unlike ketoconazole, which non-selectively targets fungal and protozoal CYP51, the tert-butyl group in the target compound may confer selectivity for specific isoforms, as seen in VNI’s specificity for T. cruzi .

Docking and Mechanistic Insights

Biological Activity

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₅H₁₈N₄O₂

- Molecular Weight : 294.33 g/mol

- CAS Number : 2097930-72-6

The presence of the imidazole ring and the tert-butyl group suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Research indicates that compounds containing imidazole derivatives often exhibit diverse biological activities, including:

- Anticancer Activity : Imidazole derivatives have been shown to inhibit several kinases involved in cancer progression, including fibroblast growth factor receptors (FGFRs) and other mitotic kinesins. These interactions can lead to the induction of apoptosis in cancer cells by disrupting mitotic spindle formation, thereby preventing proper cell division.

- Anti-inflammatory Effects : Some studies suggest that imidazole-containing compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.

In Vitro Studies

- Cell Proliferation Inhibition : In studies involving various cancer cell lines, this compound demonstrated significant inhibition of cell proliferation. For instance, it exhibited an IC50 value in the micromolar range against several tumor cell lines, indicating its potential as an anticancer agent.

- Mechanistic Insights : The compound was found to interfere with the activity of specific kinases that are crucial for cancer cell survival and proliferation. High-throughput screening assays showed that it could effectively inhibit the activity of HSET (KIFC1), a kinesin implicated in centrosome clustering in cancer cells.

In Vivo Studies

In animal models, this compound demonstrated promising results:

- Tumor Growth Suppression : Administered to mice with xenograft tumors, the compound significantly reduced tumor size compared to control groups. This effect was attributed to its ability to induce multipolar mitotic spindles in tumor cells, leading to increased apoptosis.

Data Table: Biological Activity Summary

Case Study 1: Anticancer Efficacy

A study conducted on human colon cancer cells treated with this compound revealed a marked increase in apoptosis markers compared to untreated controls. The study highlighted the compound's ability to induce multipolar spindles, leading to aberrant cell division and subsequent cell death.

Case Study 2: Anti-inflammatory Potential

In a model of acute inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines. This suggests that beyond its anticancer properties, it may also play a role in modulating inflammatory responses.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide?

Answer:

The synthesis involves multi-step reactions starting with 4-(tert-butyl)benzoic acid derivatives. Key steps include:

- Amide bond formation : Reacting 4-(tert-butyl)benzoyl chloride with 2-(2-(1H-imidazol-1-yl)ethoxy)ethylamine under basic conditions (e.g., triethylamine in dry dichloromethane) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while maintaining temperatures between 60–80°C improves yield .

- Purification : Column chromatography or recrystallization (using methanol/water mixtures) ensures high purity (>95%) .

Critical parameters : Reaction time (12–24 hours) and inert atmosphere (N₂/Ar) prevent imidazole oxidation .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzamide backbone (δ 7.8–8.2 ppm for aromatic protons) and tert-butyl group (δ 1.3 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 385.2) .

- FTIR : Confirms amide C=O stretch (~1650 cm⁻¹) and imidazole C-N vibrations (~1450 cm⁻¹) .

Advanced: How does the tert-butyl substituent influence the compound’s solubility and bioactivity compared to other alkyl/aryl analogs?

Answer:

- Solubility : The tert-butyl group increases hydrophobicity, reducing aqueous solubility but enhancing lipid bilayer permeability (logP ~3.5) .

- Bioactivity : Steric bulk from tert-butyl improves binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) compared to methyl or phenyl analogs .

- Methodological insight : Comparative studies using analogs (e.g., 4-methyl or 4-fluoro derivatives) reveal tert-butyl’s role in metabolic stability via CYP450 inhibition assays .

Advanced: How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

Answer:

- Pharmacokinetic factors : Poor oral bioavailability due to low solubility can be addressed via formulation (e.g., PEGylation or nanoemulsions) .

- Metabolic profiling : LC-MS/MS identifies metabolites (e.g., imidazole ring oxidation) that may reduce in vivo efficacy .

- Dose optimization : Adjusting dosing regimens (e.g., intraperitoneal vs. oral) or using prodrug strategies improves in vivo activity .

Case study : Inconsistent IC₅₀ values for kinase inhibition (in vitro: 50 nM vs. in vivo: 500 nM) were resolved by enhancing compound stability through structural modifications (e.g., fluorination) .

Advanced: What strategies mitigate off-target effects in enzyme inhibition studies involving this benzamide derivative?

Answer:

- Selectivity screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify off-target interactions .

- Molecular docking : Predict binding modes to ATP-binding pockets, optimizing the ethoxyethyl linker length to reduce non-specific interactions .

- Functional group substitution : Replacing imidazole with triazole decreases off-target binding to histamine receptors while retaining target affinity .

Validation : Competitive binding assays with radiolabeled ligands (e.g., ³H-ATP) confirm target specificity .

Advanced: How do structural modifications (e.g., imidazole vs. triazole substituents) affect the compound’s mechanism of action?

Answer:

- Imidazole : Enhances metal chelation (e.g., Zn²⁺ in metalloenzymes) but increases off-target reactivity with heme proteins .

- Triazole : Improves metabolic stability and reduces cytotoxicity, as shown in comparative ADMET studies (e.g., hepatic microsomal assays) .

- Methodology : Free energy perturbation (FEP) calculations quantify binding energy differences between analogs, guiding rational design .

Advanced: What experimental designs address conflicting data on the compound’s cytotoxicity in cancer vs. normal cell lines?

Answer:

- Dose-response profiling : Use a wide concentration range (1 nM–100 µM) to identify therapeutic windows (e.g., selectivity index >10) .

- Mechanistic studies : RNA-seq analysis reveals upregulated apoptotic pathways (e.g., caspase-3) in cancer cells vs. protective autophagy in normal cells .

- 3D co-culture models : Mimic tumor microenvironments to assess cytotoxicity in heterogeneous cell populations .

Advanced: How can researchers validate the compound’s target engagement in complex biological systems?

Answer:

- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target, followed by pull-down and MS identification .

- In vivo imaging : Fluorescently tagged analogs (e.g., Cy5 conjugation) track biodistribution and target binding in zebrafish models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.